molecular formula C17H18O3 B321534 4-Ethylphenyl (4-methylphenoxy)acetate

4-Ethylphenyl (4-methylphenoxy)acetate

Cat. No.: B321534
M. Wt: 270.32 g/mol
InChI Key: DIFSIYMMKRLGCT-UHFFFAOYSA-N
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Description

4-Ethylphenyl (4-methylphenoxy)acetate (CAS 67028-40-4) is an organic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol. It is also known as ethyl (4-methylphenoxy)acetate or ethyl p-tolyloxyacetate . Key physicochemical properties include:

  • Log Kow (Octanol-Water Partition Coefficient): 2.65, indicating moderate lipophilicity.
  • Vapor Pressure: 0.00361 mm Hg at 20°C.
  • Water Solubility: 253.9 mg/L at 20°C .

The compound features a phenoxyacetate backbone with a 4-methylphenoxy group and an ethyl ester moiety. Its structural analogs vary in substituents, influencing properties such as solubility, reactivity, and biological activity.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

(4-ethylphenyl) 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C17H18O3/c1-3-14-6-10-16(11-7-14)20-17(18)12-19-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3

InChI Key

DIFSIYMMKRLGCT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)C

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-(4-Chlorophenoxy)acetoacetate

  • Molecular Formula: C₁₂H₁₃ClO₄
  • Molecular Weight: 256.68 g/mol
  • CAS: 10263-19-1
  • Key Features: Incorporates a chlorine atom on the phenoxy ring and an acetoacetate group (β-ketoester).
  • Properties: The chlorine substituent increases electronegativity and may enhance resistance to hydrolysis compared to the non-halogenated parent compound. The β-ketoester group enables keto-enol tautomerism, making it reactive in condensation reactions .

Ethyl 2-(4-Aminophenoxy)acetate

  • Molecular Formula: C₁₀H₁₃NO₃
  • Molecular Weight: 195.22 g/mol
  • Key Features: Contains an amino group (-NH₂) on the phenoxy ring.
  • This compound serves as a precursor for pharmaceuticals, including dual GK activators for diabetes treatment .

Ethyl 3-(2,4-Difluorophenoxy)-2-(4-methoxyphenyl)acrylate

  • Molecular Formula: C₁₈H₁₆F₂O₄
  • Key Features: Includes fluorine atoms and a methoxy group on the aromatic rings.
  • Properties: Fluorine substituents enhance metabolic stability and lipophilicity, while the methoxy group contributes to electron-donating effects. Such derivatives are explored for antimicrobial and anti-inflammatory applications .

Ethyl (4-Fluoro-2-methyl-phenoxy)acetate

  • Molecular Formula: C₁₁H₁₃FO₃
  • Molecular Weight: 212.22 g/mol
  • CAS: 1239963-90-6
  • Key Features: Combines a fluorine atom and methyl group on the phenoxy ring.
  • Properties: The fluorine atom increases electronegativity and bioavailability, while the methyl group maintains moderate lipophilicity (Log Kow ~2.7 estimated) .

4-Methylphenyl Acetate

  • Molecular Formula: C₉H₁₀O₂
  • Molecular Weight: 150.18 g/mol
  • CAS: 140-39-6
  • Key Features: A simpler ester lacking the phenoxy linker.
  • Properties: Used in fragrances and flavorings due to its volatile nature (higher vapor pressure than phenoxyacetates). Lower molecular weight contributes to higher water solubility (~1 g/L) .

Ethyl 2-(4-Methylbenzenesulfonyl)acetate

  • Molecular Formula: C₁₁H₁₄O₄S
  • Molecular Weight: 242.29 g/mol
  • Key Features: Contains a sulfonyl group (-SO₂-) .
  • Properties: The sulfonyl group increases acidity (pKa ~1–2) and polarity, making it suitable as an intermediate in sulfonamide drug synthesis .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Log Kow Water Solubility (mg/L) Applications
4-Ethylphenyl (4-methylphenoxy)acetate C₁₁H₁₄O₃ 194.23 4-Methylphenoxy, ethyl ester 2.65 253.9 Intermediate, potential bioactivity
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 256.68 Chlorine, β-ketoester ~3.1* ~100* Pharmaceutical synthesis
Ethyl 2-(4-aminophenoxy)acetate C₁₀H₁₃NO₃ 195.22 Amino group ~1.8* ~500* Diabetes drug precursor
Ethyl (4-fluoro-2-methyl-phenoxy)acetate C₁₁H₁₃FO₃ 212.22 Fluorine, methyl ~2.7* ~200* Bioactive compound development
4-Methylphenyl acetate C₉H₁₀O₂ 150.18 Methyl, acetate ~1.5 ~1000 Flavoring agent

*Estimated based on structural analogs.

Key Findings and Implications

  • Ester vs. Sulfonyl Groups: Sulfonyl-containing analogs exhibit higher polarity and acidity, favoring use in sulfonamide drugs.
  • Applications: Phenoxyacetate derivatives are versatile intermediates in drug synthesis, whereas simpler esters (e.g., 4-methylphenyl acetate) dominate in flavor/fragrance industries.

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